molecular formula C14H11N3O4 B11692995 2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

2-Hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11692995
M. Wt: 285.25 g/mol
InChI Key: YTOQOAWQMMPWRB-OQLLNIDSSA-N
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Description

2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazone linkage allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to its specific nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent compared to similar compounds without this functional group.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11N3O4/c18-13-4-2-1-3-12(13)14(19)16-15-9-10-5-7-11(8-6-10)17(20)21/h1-9,18H,(H,16,19)/b15-9+

InChI Key

YTOQOAWQMMPWRB-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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